Propan-2-yl phenyl(propan-2-yl)carbamate
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Overview
Description
. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring and an isopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl phenyl(propan-2-yl)carbamate can be synthesized through the reaction of phenyl isocyanate with isopropanol . The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydroxide. The general reaction is as follows:
C6H5NCO+C3H8O→C6H5NHCOOC3H7
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.
Reduction: Conversion to phenyl isopropylamine.
Substitution: Formation of brominated or nitrated phenyl isopropylcarbamate derivatives.
Scientific Research Applications
Propan-2-yl phenyl(propan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (3-chlorophenyl)carbamate: Similar structure but with a chlorine atom on the phenyl ring.
Phenyl N-(propan-2-yl)carbamate: Another isomer with a different arrangement of the isopropyl group.
Uniqueness
Propan-2-yl phenyl(propan-2-yl)carbamate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62604-17-5 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
propan-2-yl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14(13(15)16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
LKEMAFHCXGWFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
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